molecular formula C9H13N3O2 B3186745 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1286753-85-2

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B3186745
CAS No.: 1286753-85-2
M. Wt: 195.22 g/mol
InChI Key: PUSQIDJRNISKAT-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its fused imidazo-pyrazine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit potential as modulators for P2X7 receptors, which are implicated in pain and inflammation pathways .

Case Study: Neurological Disorders
In a study focusing on the synthesis of neuroprotective agents, this compound was utilized to develop compounds that showed promise in treating conditions such as Alzheimer's disease and multiple sclerosis. The results demonstrated improved binding affinity to target receptors compared to existing treatments .

Biochemical Research

Enzyme Inhibition and Receptor Binding
This compound is widely used in biochemical studies to explore enzyme inhibition and receptor interactions. Its ability to mimic natural substrates allows researchers to investigate complex biological pathways and develop new therapeutic strategies.

Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer. For example, a derivative was found to inhibit the activity of cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .

Agricultural Chemistry

Agrochemical Formulation
The compound has applications in agricultural chemistry for formulating agrochemicals. Its efficacy as a pest control agent has been highlighted in various studies. It provides effective solutions while minimizing environmental impact.

Case Study: Pest Control
In trials assessing the effectiveness of this compound-based formulations against common agricultural pests, results indicated a significant reduction in pest populations with minimal toxicity to beneficial insects .

Material Science

Development of Advanced Materials
The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability.

Case Study: Polymer Development
In material science research focused on creating high-performance polymers, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated superior performance compared to traditional polymers .

Analytical Chemistry

Standardization in Analytical Techniques
this compound is employed as a standard in various analytical techniques. Its consistent purity allows for accurate measurements and quality control in laboratories.

Case Study: Quality Control
In quality control processes within pharmaceutical manufacturing, this compound has been used as a reference standard for HPLC (High-Performance Liquid Chromatography) analyses. Its reliability ensures that formulations meet regulatory standards .

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate
  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Uniqueness

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific ring structure and the position of the carboxylate group, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 91476-82-3

1. Neuroprotective Effects

Research indicates that the compound exhibits neuroprotective properties. A study found that it can inhibit apoptosis in PC12 cells by modulating mitochondrial pathways. Specifically, it increases the Bcl-2/Bax ratio and reduces cytochrome-C release, leading to decreased activation of caspases involved in apoptosis (caspase-9 and caspase-3) .

2. Antioxidant Activity

The compound demonstrates significant antioxidant activity. It protects ECV-304 cells from oxidative damage induced by hydrogen peroxide (H2O2) with an effective concentration (EC50) of approximately 0.046 μM . This suggests its potential use in conditions characterized by oxidative stress.

3. Antiplatelet Aggregation

This compound has been shown to inhibit platelet aggregation effectively. It exhibits an IC50 value of 9.6 μM against ADP-induced aggregation in vitro, indicating its potential as an antithrombotic agent .

4. Anticancer Properties

The compound has demonstrated anticancer activity against various cell lines. For instance:

  • It showed IC50 values of 9.4 μM against BEL-7402 (liver cancer) and 7.8 μM against A549 (lung cancer) cell lines .
  • In another study, it was noted that the compound could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:

  • Inhibition of Apoptosis : The modulation of Bcl-2 and Bax proteins plays a crucial role in preventing cell death.
  • Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.
  • Platelet Function Modulation : By inhibiting specific pathways involved in platelet activation, the compound can reduce thrombus formation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Chen et al., 2023 Demonstrated neuroprotective effects via mitochondrial pathway modulation in PC12 cells.
ResearchGate Publication Showed significant anticancer activity against BEL-7402 and A549 cell lines with low toxicity to normal cells.
MDPI Review Highlighted antioxidant properties and effective inhibition of platelet aggregation at low concentrations.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h5,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSQIDJRNISKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 3
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 4
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 5
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 6
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

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